4,6-Dichloropyridazin-3-amine

Catalog No.
S8321726
CAS No.
1161847-28-4
M.F
C4H3Cl2N3
M. Wt
163.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloropyridazin-3-amine

CAS Number

1161847-28-4

Product Name

4,6-Dichloropyridazin-3-amine

IUPAC Name

4,6-dichloropyridazin-3-amine

Molecular Formula

C4H3Cl2N3

Molecular Weight

163.99 g/mol

InChI

InChI=1S/C4H3Cl2N3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9)

InChI Key

KHWQTMSISRCANV-UHFFFAOYSA-N

SMILES

C1=C(C(=NN=C1Cl)N)Cl

Canonical SMILES

C1=C(C(=NN=C1Cl)N)Cl

4,6-Dichloropyridazin-3-amine is an organic compound with the molecular formula C4_4H3_3Cl2_2N3_3. It features a pyridazine ring substituted at the 4 and 6 positions with chlorine atoms and at the 3 position with an amino group. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties and reactivity.

, including:

  • Substitution Reactions: The chlorine atoms can be replaced by nucleophiles, such as amines or alcohols, under appropriate conditions .
  • Reduction Reactions: The amino group can undergo reduction to form different derivatives, which may enhance its biological activity .
  • Condensation Reactions: It can react with carbonyl compounds to form imines or amines, expanding its utility in synthetic organic chemistry .

The biological activity of 4,6-dichloropyridazin-3-amine has been explored in several studies. It exhibits:

  • Antimicrobial Properties: Some derivatives of this compound have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest it may inhibit the growth of certain cancer cell lines, making it a candidate for further pharmacological research .
  • Enzyme Inhibition: It has been noted for its ability to inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.

Several methods exist for synthesizing 4,6-dichloropyridazin-3-amine:

  • From 3-Amino-6-chloropyridazine: This method involves reacting 3-amino-6-chloropyridazine with appropriate chlorinating agents under controlled conditions to introduce the second chlorine atom .
  • Direct Chlorination: The compound can be synthesized through chlorination of pyridazine derivatives using reagents such as phosphorus oxychloride or sulfuryl chloride under specific reaction conditions .
  • Multi-step Synthesis: Starting from simpler pyridazine derivatives, multi-step synthesis involving various functional group transformations can yield 4,6-dichloropyridazin-3-amine efficiently.

4,6-Dichloropyridazin-3-amine has several applications:

  • Pharmaceuticals: Its derivatives are being investigated for use as potential drugs due to their biological activities.
  • Agrochemicals: The compound may serve as a precursor for developing herbicides or fungicides.
  • Material Science: It can be used in synthesizing polymers or other materials with specific properties due to its reactive nature.

Interaction studies involving 4,6-dichloropyridazin-3-amine focus on its binding affinity with various biological targets. Notable findings include:

  • Protein Binding Studies: Investigations have shown that this compound can bind effectively to certain proteins, which may influence its pharmacokinetics and therapeutic efficacy.
  • Metabolic Pathways: Studies have examined how this compound is metabolized in biological systems, providing insights into its safety and potential side effects.

Several compounds share structural similarities with 4,6-dichloropyridazin-3-amine. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3-Amino-6-chloropyridazineC4_4H4_4ClN3_3Lacks the second chlorine at position 4
4-AminopyridazineC4_4H5_5N3_3Contains an amino group at position 4
2-Chloro-5-nitropyridazineC5_5H4_4ClN3_3O2_2Contains a nitro group instead of an amino group
5-Chloro-pyridazineC4_4HClN2_2Substituted only at position 5

The presence of two chlorine atoms at the 4 and 6 positions distinguishes 4,6-dichloropyridazin-3-amine from these similar compounds, potentially enhancing its reactivity and biological activity compared to others in this class.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

162.9704025 g/mol

Monoisotopic Mass

162.9704025 g/mol

Heavy Atom Count

9

Dates

Modify: 2023-11-23

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